2-(1H-indazol-5-yl)propanoic Acid
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(1H-indazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6(10(13)14)7-2-3-9-8(4-7)5-11-12-9/h2-6H,1H3,(H,11,12)(H,13,14) |
InChI Key |
WIUXWRYRVNLBPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NN=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Indazole Derivatives
- 2-(1-Methyl-1H-indazol-5-yl)acetic Acid Structure: Indazole core with a methyl group at the 1-position and an acetic acid chain. Molecular Weight: 190.2 g/mol . Key Differences: The shorter acetic acid chain and methyl substitution reduce steric bulk compared to 2-(1H-indazol-5-yl)propanoic acid. This may alter binding affinity in biological systems and increase lipophilicity due to the methyl group.
2.2 Imidazole-Based Analogues
- L-Histidine Monohydrochloride Monohydrate Structure: Imidazole ring linked to a propanoic acid chain and an amino group. Molecular Weight: 209.63 g/mol . Key Differences: The amino acid structure enables participation in metabolic pathways (e.g., protein synthesis). The imidazole ring is more basic (pKa ~6.0) than indazole, affecting solubility and ionization at physiological pH.
- 3-(Imidazol-5-yl)lactic Acid Structure: Imidazole with a hydroxylated propanoic acid chain. Molecular Weight: ~161.13 g/mol (calculated) .
- Methyl 2-Amino-3-(1H-imidazol-5-yl)propanoate Hydrochloride Structure: Imidazole with a methyl ester and amino group on the propanoic acid chain. Molecular Weight: 205.64 g/mol . Key Differences: The ester group increases lipophilicity, likely serving as a prodrug to enhance membrane permeability. The amino group introduces a cationic charge at acidic pH.
2.3 Unsaturated and Complex Derivatives
- (2Z)-3-(1H-Imidazol-5-yl)prop-2-enoic Acid Structure: Conjugated double bond in the propanoic acid chain. Key Differences: The unsaturated bond may increase reactivity (e.g., susceptibility to oxidation) and alter electronic properties, affecting interactions with biological targets .
- 2-[[(2S)-3-(1H-Imidazol-5-yl)-2-[(2-Isocyanatoacetyl)amino]propanoyl]amino]acetic Acid Structure: Imidazole with an isocyanatoacetyl-modified propanoic acid chain. Molecular Weight: 295.25 g/mol . Key Differences: The isocyanato group introduces electrophilicity, enabling covalent binding to nucleophilic residues (e.g., in enzyme inhibition).
Structural and Functional Comparison Table
*Calculated based on molecular formula C₁₀H₉N₂O₂.
Preparation Methods
Key Steps and Mechanism
-
Starting Material : 3-Amino-3-(2-nitroaryl)propanoic acid derivatives.
-
Reaction Conditions :
-
Base : Sodium hydroxide (NaOH) or K₂CO₃.
-
Solvent : Methanol, ethanol, or ethanolamine.
-
Temperature : 150°C under microwave irradiation or conventional heating.
-
-
Mechanism :
-
Oxygen Transfer and Elimination : Formation of nitroso intermediates.
-
Intramolecular Cyclization : Capture by the imino group to form the indazole core.
-
Nucleophilic Addition : Incorporation of alkoxide or hydroxide groups.
-
Table 1: Yields for Alkoxyindazole Acetic Acids
Notes :
-
Methanol and Ethanol : High yields due to efficient nucleophilic attack.
-
Longer Alcohols : Reduced yields attributed to steric hindrance.
-
Ethanolamine : Facilitates deoxygenation, yielding unsubstituted indazole derivatives.
Nucleophilic Substitution with Halo Esters
This method involves reacting 1H-indazole with α-bromo or α-chloro esters under basic conditions to form ester intermediates, followed by hydrolysis to the carboxylic acid.
Key Steps and Mechanism
-
Starting Material : 1H-Indazole.
-
Reagents :
-
Halo Esters : Bromoethyl acetate, chloroethyl acetate.
-
Base : K₂CO₃, NaH, or KOH.
-
-
Solvent : DMF, THF, or MeOH.
-
Mechanism :
-
Nucleophilic Attack : Indazole acts as a nucleophile, displacing halide.
-
Regioselectivity : Dominance of N-1 substitution, though N-2 isomers may form.
-
Hydrolysis : Basic conditions (NaOH/H₂O) convert esters to carboxylic acids.
-
Table 2: Nucleophilic Substitution Yields
| Halo Ester | Base | Solvent | Temperature | N-1 Yield (%) | N-2 Yield (%) | Source |
|---|---|---|---|---|---|---|
| Bromoethyl Acetate | K₂CO₃ | DMF | 80°C | 85 | 15 | |
| Chloroethyl Acetate | NaH | THF | 0°C | 99 | 1 | |
| Bromopentyl Acetate | K₂CO₃ | DMF | 80°C | 70 | 30 |
Notes :
-
Regioselectivity : N-1 isomers are thermodynamically favored.
-
Steric Effects : Longer alkyl chains reduce N-1 selectivity.
The Cadogan reaction synthesizes indazoles from nitroarenes and hydrazines, followed by side-chain introduction.
Key Steps and Mechanism
-
Starting Material : 2-Nitrobenzaldehyde derivatives.
-
Reagents :
-
Hydrazine : Excess hydrazine hydrate.
-
Reducing Agent : Phosphorus oxyacids (e.g., P(OEt)₃).
-
-
Mechanism :
-
Condensation : Formation of hydrazone intermediates.
-
Cyclization : Reduction and ring closure to form indazole.
-
-
Side-Chain Addition :
-
Esterification : Reaction with α-halo esters (e.g., methyl bromoacetate).
-
Hydrolysis : Basic conditions yield the carboxylic acid.
-
Table 3: Cadogan Reaction Optimization
| Nitroarene | Hydrazine Equiv. | Reducing Agent | Yield (%) | Source |
|---|---|---|---|---|
| 2-Nitrobenzaldehyde | 2 | P(OEt)₃ | 75 | |
| 5-Nitrobenzaldehyde | 3 | P(OEt)₃ | 68 |
Notes :
-
Nitroarene Position : Affects regioselectivity; 5-nitro derivatives yield 5-substituted indazoles.
-
Hydrazine Excess : Critical for full conversion.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| N–N Cyclization | Direct propanoic acid introduction | Alcohol-dependent regioselectivity | 45–91% |
| Halo Ester Substitution | High N-1 selectivity | Requires multi-step hydrolysis | 70–99% |
| Cadogan Reaction | Scalable, diverse nitroarenes | Requires post-functionalization | 68–75% |
Optimization Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1H-indazol-5-yl)propanoic Acid, and what key reaction conditions require optimization?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including Suzuki-Miyaura coupling to attach the indazole moiety to the propanoic acid backbone. Key steps requiring optimization include:
- Coupling Conditions : Catalyst selection (e.g., Pd(PPh₃)₄), temperature (80–110°C), and solvent (toluene/ethanol mixtures) to minimize byproducts .
- Purification : Use of reverse-phase HPLC to isolate the target compound from regioisomers or unreacted intermediates .
- Yield Improvement : Adjusting stoichiometry of reactants (e.g., indazole boronic ester to 2-chloropropanoic acid derivatives in a 1.2:1 ratio) .
Q. How is the structural identity of this compound confirmed in synthetic batches?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for indazole) and the propanoic acid backbone (δ 2.5–3.5 ppm for CH₂ and COOH groups) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₀N₂O₂: 190.0742) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .
Q. What analytical techniques are used to characterize the purity and stability of this compound?
- Methodological Answer :
- HPLC-PDA : Purity assessment using C18 columns with UV detection at 254 nm; acceptance criteria ≥95% .
- Forced Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and acidic/basic conditions to identify degradation products via LC-MS .
- Stability Indicating Methods : Long-term storage at –20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while maintaining high purity?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of reaction parameters (e.g., temperature, catalyst loading) to identify optimal conditions .
- In Situ Monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and terminate at maximum conversion .
- Byproduct Mitigation : Addition of scavengers (e.g., polymer-bound thiourea to remove residual palladium) .
Q. What methodologies can resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Assay Standardization : Reproduce activity assays (e.g., kinase inhibition) under uniform conditions (e.g., ATP concentration, pH 7.4) .
- Orthogonal Validation : Cross-validate results using isogenic cell lines and recombinant enzyme systems to rule out off-target effects .
- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability to explain discrepancies in in vivo vs. in vitro efficacy .
Q. How do structural modifications at the indazole ring affect target selectivity and potency?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with kinase active sites .
Q. What computational strategies predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to model ligand-protein interactions over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in target binding pockets (e.g., ROCK1 vs. ROCK2) .
- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., indazole N1 interaction with kinase hinge region) .
Q. How can researchers design analogs of this compound with improved solubility without compromising target affinity?
- Methodological Answer :
- Prodrug Strategies : Esterification of the carboxylic acid group (e.g., ethyl ester) for enhanced permeability, followed by enzymatic hydrolysis in vivo .
- Polar Substituents : Introduce hydroxyl or morpholine groups at the indazole C3 position; monitor logP shifts via HPLC-derived hydrophobicity indices .
- Co-Crystallization : Screen with cyclodextrins or PEG-based excipients to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
